2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid
Overview
Description
“2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid” is an organic compound. It belongs to the class of compounds known as carboxylic acids, which are characterized by the presence of a carboxyl functional group . The compound has a methyl group attached to a biphenyl group, which is further attached to an acetic acid group . It is also known as 2’-Methyl-biphenyl-4-acetic acid .
Molecular Structure Analysis
The molecular structure of “2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid” consists of a biphenyl group with a methyl substituent on one of the phenyl rings, and an acetic acid group attached to the other phenyl ring . The exact 3D structure may require further computational or experimental analysis for accurate determination.
Chemical Reactions Analysis
The chemical reactions involving “2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid” would likely involve the carboxylic acid group, which is known to participate in various reactions such as esterification, amidation, and reduction . The biphenyl moiety could undergo electrophilic aromatic substitution reactions .
Scientific Research Applications
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- Application : Acetic acid is used in the protection of carbonyl groups such as oxathioacetals, acylals, acetals, and dithioacetals . These protected aldehydes have applications in various fields of chemistry due to their ease of preparation and stability toward basic and neutral conditions .
- Method : The protection of carbonyl group of aldehydes by acetic anhydride in the presence of acid catalyst is the most convenient way . This review discusses chemoselective procedure for the preparation of acylals by using metal-based Lewis acid catalysts, magnetic nanocatalysts, ionic liquids, strong protic acid, and solid acids .
- Results : The use of these catalysts results in the formation of 1,1-diacetates, which are important precursors for the synthesis of acetoxydienes, starting materials as valuable intermediates for Diels–Alder cycloaddition reactions and neutral and basic media .
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- Application : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Method : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results : Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
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- Application : 4-Biphenylacetic acid, a compound structurally similar to “2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid”, is a potential non-steroidal anti-inflammatory agent .
- Method : It forms a solid inclusion complex with β-cyclodextrin and can interact with quinolone antibacterial agents to induce functional blockade of the γ-aminobutyric acid receptors .
- Results : This interaction could potentially be used in the development of new therapeutic strategies .
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- Application : Acid-base extraction is a common method used to separate carboxylic acids from the organic layer into the aqueous layer .
- Method : This involves converting a carboxylic acid into its more water-soluble ionic carboxylate form using a base such as NaOH .
- Results : This method allows for the efficient separation of carboxylic acids from other organic compounds .
Safety And Hazards
While specific safety and hazard data for “2-(4’-Methyl-[1,1’-biphenyl]-4-yl)acetic acid” is not available, general precautions for handling carboxylic acids should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
2-[4-(4-methylphenyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-2-6-13(7-3-11)14-8-4-12(5-9-14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMRVYYSLZMDLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362611 | |
Record name | (4'-Methyl[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid | |
CAS RN |
6908-52-7 | |
Record name | (4'-Methyl[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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